Cas no 2034236-23-0 (1-(2-ethoxyphenyl)-3-{5-(furan-3-yl)pyridin-3-ylmethyl}urea)

1-(2-ethoxyphenyl)-3-{5-(furan-3-yl)pyridin-3-ylmethyl}urea Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-ethoxyphenyl)-3-{5-(furan-3-yl)pyridin-3-ylmethyl}urea
- 1-(2-ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea
- 2034236-23-0
- 1-(2-ethoxyphenyl)-3-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea
- 1-(2-ethoxyphenyl)-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea
- AKOS032464272
- F6573-9142
-
- Inchi: 1S/C19H19N3O3/c1-2-25-18-6-4-3-5-17(18)22-19(23)21-11-14-9-16(12-20-10-14)15-7-8-24-13-15/h3-10,12-13H,2,11H2,1H3,(H2,21,22,23)
- InChI Key: BHJZFWUUHJIMND-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC=CC=1NC(NCC1C=NC=C(C2=COC=C2)C=1)=O
Computed Properties
- Exact Mass: 337.14264148g/mol
- Monoisotopic Mass: 337.14264148g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 421
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 76.4Ų
1-(2-ethoxyphenyl)-3-{5-(furan-3-yl)pyridin-3-ylmethyl}urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6573-9142-50mg |
1-(2-ethoxyphenyl)-3-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea |
2034236-23-0 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6573-9142-100mg |
1-(2-ethoxyphenyl)-3-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea |
2034236-23-0 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6573-9142-10μmol |
1-(2-ethoxyphenyl)-3-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea |
2034236-23-0 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6573-9142-30mg |
1-(2-ethoxyphenyl)-3-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea |
2034236-23-0 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6573-9142-5μmol |
1-(2-ethoxyphenyl)-3-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea |
2034236-23-0 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6573-9142-1mg |
1-(2-ethoxyphenyl)-3-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea |
2034236-23-0 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6573-9142-20μmol |
1-(2-ethoxyphenyl)-3-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea |
2034236-23-0 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6573-9142-2mg |
1-(2-ethoxyphenyl)-3-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea |
2034236-23-0 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6573-9142-10mg |
1-(2-ethoxyphenyl)-3-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea |
2034236-23-0 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6573-9142-15mg |
1-(2-ethoxyphenyl)-3-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea |
2034236-23-0 | 15mg |
$89.0 | 2023-09-07 |
1-(2-ethoxyphenyl)-3-{5-(furan-3-yl)pyridin-3-ylmethyl}urea Related Literature
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Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
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3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
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Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
Additional information on 1-(2-ethoxyphenyl)-3-{5-(furan-3-yl)pyridin-3-ylmethyl}urea
Introduction to 1-(2-ethoxyphenyl)-3-{5-(furan-3-yl)pyridin-3-ylmethyl}urea (CAS No. 2034236-23-0)
The compound 1-(2-ethoxyphenyl)-3-{5-(furan-3-yl)pyridin-3-ylmethyl}urea, identified by its CAS number 2034236-23-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a complex aromatic and heterocyclic structure, has garnered attention for its potential applications in drug discovery and medicinal chemistry. Its unique framework, combining an ethoxyphenyl moiety with a furan-3-yl substituted pyridin-3-ylmethyl group linked via a urea moiety, suggests a multifaceted interaction profile that could be exploited for therapeutic purposes.
Recent studies in the domain of cheminformatics and molecular modeling have highlighted the structural features of this compound that make it a promising candidate for further investigation. The presence of both electron-donating and withdrawing groups in its aromatic system enhances its solubility and bioavailability, critical factors for pharmaceutical efficacy. Additionally, the urea linkage provides a versatile scaffold for further derivatization, allowing chemists to fine-tune its pharmacokinetic properties.
One of the most intriguing aspects of 1-(2-ethoxyphenyl)-3-{5-(furan-3-yl)pyridin-3-ylmethyl}urea is its potential as an intermediate in the synthesis of novel bioactive molecules. Researchers have been exploring its reactivity with various functional groups, aiming to develop derivatives with enhanced binding affinity to biological targets. For instance, the pyridine ring can serve as a hinge region for protein-protein interactions, while the furan moiety offers opportunities for hydrogen bonding and hydrophobic interactions.
The ethoxyphenyl group contributes to the compound's lipophilicity, which is often a desirable trait in drug candidates. This balance between lipophilicity and polarizability is crucial for membrane permeability and target binding. Furthermore, the structural motif of this compound shares similarities with known pharmacophores found in therapeutic agents used to treat a variety of diseases, including neurological disorders and inflammatory conditions.
In light of these attributes, researchers have been investigating the biological activity of 1-(2-ethoxyphenyl)-3-{5-(furan-3-yl)pyridin-3-ylmethyl}urea using both in vitro and in vivo models. Preliminary findings suggest that it exhibits moderate activity against certain enzymes and receptors implicated in metabolic pathways. The urea moiety, in particular, has been shown to modulate enzyme activity by forming hydrogen bonds with key residues in the active site. This interaction can lead to allosteric changes that alter enzyme function.
The furan-3-yl substituent adds another layer of complexity to the compound's behavior. Furan derivatives are well-known for their ability to engage in π-stacking interactions with aromatic residues in proteins, which can enhance binding affinity. Additionally, the furan ring can participate in Michael addition reactions, providing a pathway for further chemical modification. These reactivity patterns make 1-(2-ethoxyphenyl)-3-{5-(furan-3-yl)pyridin-3-ylmethyl}urea a versatile building block for medicinal chemists.
Advances in computational chemistry have enabled more accurate predictions of the pharmacokinetic properties of this compound. Molecular dynamics simulations and quantum mechanical calculations have been employed to model its interactions with biological targets at an atomic level. These studies have provided valuable insights into how structural modifications might improve its therapeutic potential. For example, optimizing the size and electronic distribution of the aromatic rings could enhance target selectivity while minimizing off-target effects.
The synthesis of 1-(2-ethoxyphenyl)-3-{5-(furan-3-y l)pyridin - 3 - ylmethyl } urea has been refined through multi-step organic transformations, leveraging modern catalytic methods to improve yield and purity. Transition metal-catalyzed cross-coupling reactions have played a pivotal role in constructing the complex core structure efficiently. These synthetic strategies are essential for producing sufficient quantities of the compound for preclinical testing and eventual clinical development.
As interest in personalized medicine grows, compounds like 1-(2 - eth oxyphen yl ) - 3 - { 5 - ( furan - 3 - y l ) py ridin e - 3 - ylmethyl } urea are being evaluated for their potential use as probes or scaffolds in individualized therapeutic approaches. By understanding how variations in structure influence biological activity, researchers can tailor molecules to specific patient populations or disease subtypes. This approach aligns with broader trends in drug development aimed at improving patient outcomes through targeted interventions.
The future prospects for this compound remain promising as new methodologies emerge that allow for rapid screening and optimization of bioactive molecules. High-throughput screening technologies combined with artificial intelligence-driven de novo design could accelerate the discovery process significantly. Moreover , collaborations between academic institutions and pharmaceutical companies will be crucial for translating laboratory findings into tangible therapeutic benefits.
In conclusion,1-(2 - eth oxyphen yl ) - 3 - { 5 - ( furan - 3 - y l ) py ridine - 3 - ylmethyl } urea (CAS No . 2034236 - 23 - 0 ) stands out as an innovative molecule with significant potential i n pharmaceutical research . Its unique structural features , coupled wi th emerging data on its biological activity , make it a valuable asset i n efforts t o develop new treatments . As ongoing studies continue t o elucidate its mechanism s o f action , this compoun d is poised t o play an important role i n shaping t he future o f medicinal chemistry .
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